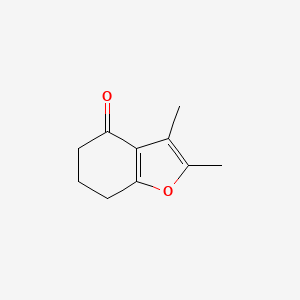

2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Description

Properties

IUPAC Name |

2,3-dimethyl-6,7-dihydro-5H-1-benzofuran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-7(2)12-9-5-3-4-8(11)10(6)9/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKWXPNXQKNHCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C(=O)CCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650940 | |

| Record name | 2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61190-45-2 | |

| Record name | 2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,3-dimethylphenol with an appropriate aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the desired benzofuran derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Cyclization and Multicomponent Reactions

The compound serves as a precursor in multicomponent reactions (MCRs) to synthesize functionalized benzofuran derivatives. For example:

-

Three-component reaction with cyclohexyl isocyanide and aromatic aldehydes in DMF at reflux yields 2-(cyclohexylamino)-6,7-dihydro-3-aryl benzofuran-4(5H)-ones (Figure 1). The reaction proceeds via condensation of the aldehyde with 1,3-cyclohexanedione, followed by nucleophilic attack of isocyanide and cyclization .

-

Typical conditions : 2 hours in DMF at 100°C, yielding 90–96% (Table 1).

Table 1: Yields of 2-(Cyclohexylamino) Derivatives

| Aldehyde Substituent | Product Yield (%) |

|---|---|

| Phenyl | 95 |

| 4-Chlorophenyl | 96 |

| 4-Nitrophenyl | 95 |

| 4-Bromophenyl | 95 |

| 4-Methoxyphenyl | 96 |

Oxidation and Reduction

The ketone group at the 4-position undergoes selective transformations:

-

Oxidation : Treatment with hydrogen peroxide (H₂O₂) or peracids in chloroform converts the ketone to an acetoxy group, forming 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran. Further hydrolysis with aqueous NaOH yields the corresponding phenol derivative .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dihydrofuran ring to a tetrahydrofuran derivative, though this pathway is less explored.

Functionalization via Radical Reactions

The methyl groups and aromatic ring participate in radical-mediated coupling:

-

Radical alkylation : Using heteroatom anions (e.g., PPh₂⁻ or S⁻) as single-electron donors, the compound undergoes regioselective C–H functionalization at the 3-position. For example, reaction with diphenylphosphine in the presence of tBuOK and LiCl affords 3-(diphenylphosphino)methyl derivatives .

-

Typical conditions : THF at 25°C, yielding 70–85% (Table 2).

Table 2: Radical Coupling with Heteroatom Nucleophiles

| Nucleophile | Product Yield (%) |

|---|---|

| HPPh₂ | 85 |

| HSPh | 78 |

| HNPh₂ | 70 |

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., FeCl₃ or MgCl₂), the compound undergoes Claisen-type rearrangements:

-

Methallyl ether formation : Reaction with methallyl halides generates ether intermediates, which rearrange to 2-hydroxy-3-methallylacetophenone derivatives. Subsequent cyclization forms 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran .

-

Key steps : Rearrangement at 150–200°C, followed by cyclization with 1% FeCl₃ .

Catalytic Cross-Coupling

Transition-metal catalysts enable C–C bond formation:

-

Copper-catalyzed coupling : With arylboronic acids and Cu(OAc)₂, the compound forms 3-aryl derivatives via Suzuki-Miyaura coupling .

-

Rhodium-mediated annulation : In the presence of CpRh complexes, vinyl carbonate substrates undergo C–H activation to generate benzofuran-fused polycycles .

Mechanistic Insights

-

Multicomponent reactions proceed via iminium ion formation, followed by nucleophilic attack and cyclization (Figure 2) .

-

Radical pathways involve single-electron transfer from heteroatom anions to generate phenyl radicals, which couple with heteroatom-centered radicals .

-

Acid-catalyzed rearrangements rely on Brønsted acid activation to facilitate sigmatropic shifts and cyclization .

Scientific Research Applications

2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

Industry: It is used in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Boiling Point : 236.2 ± 9.0 °C

- Density : 1.1 ± 0.1 g/cm³

- LogP : 2.43 (indicative of moderate hydrophobicity) .

Comparison with Structural Analogs

Table 1: Key Structural and Physical Properties

Structural Modifications and Implications

Core Skeleton: The base compound, 6,7-Dihydro-4(5H)-benzofuranone (C₈H₈O₂), lacks methyl groups and serves as a scaffold for derivatives . 2,3-Dimethyl substitution (target compound) increases steric bulk and hydrophobicity (LogP = 2.43 vs.

Positional Effects of Substituents :

- 2-Methyl substitution (CAS 50615-16-2) introduces asymmetry but lacks the dual methyl groups seen in the target compound, reducing steric hindrance .

- 6,6-Dimethyl groups (target compound) may stabilize the ketone moiety via steric protection, as seen in similar bicyclic ketones .

Complex Derivatives: The bromophenyl-nitro derivative (C₁₄H₁₂BrNO₄) demonstrates how electron-withdrawing groups (e.g., nitro) and aryl rings expand reactivity for asymmetric catalysis . Benzodioxolylmethyl-substituted analogs (C₁₈H₂₀O₄) highlight the role of fused aromatic systems in modulating biological activity or binding affinity .

Biological Activity

2,3-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is a compound belonging to the benzofuran class, known for its diverse biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. We will also present case studies and relevant research findings to illustrate the compound's potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of approximately 164.20 g/mol. The compound features a fused benzene and furan ring structure, which is characteristic of many biologically active compounds in this class .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with a benzofuran nucleus exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:

A study examined the effects of benzofuran derivatives on human ovarian cancer cell lines. Among the tested compounds, those structurally related to this compound showed promising results with IC values indicating effective growth inhibition .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | A2780 (Ovarian) | 12 |

| Compound B | HCT15 (Colon) | 2.37 |

| Compound C | PC-3 (Prostate) | 2.68 |

Anti-inflammatory Activity

Benzofuran derivatives are also known for their anti-inflammatory properties. The introduction of specific substituents at the C-2 position has been linked to enhanced anti-inflammatory activity.

Research Findings:

In vitro assays demonstrated that several benzofuran derivatives inhibited the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Compounds in this class have shown effectiveness against a range of pathogens.

Case Study:

In a comparative study of antimicrobial activities against bacteria and fungi, this compound exhibited significant inhibition against strains such as Staphylococcus aureus and Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of benzofurans often correlates with their structural features. For instance:

- Substituents at C-2: The presence of electron-withdrawing groups enhances cytotoxicity.

- Hydroxyl Groups: Hydroxyl substitutions have been associated with increased anti-inflammatory activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 1,3-cyclohexanedione derivatives with chloroacetaldehyde under aqueous alkaline conditions. A typical procedure involves:

- Dissolving 1,3-cyclohexanedione in water and adding NaHCO₃ to maintain pH 6–8.

- Dropwise addition of chloroacetaldehyde at 0°C, followed by stirring at room temperature for 15 hours.

- Acidification with H₂SO₄, extraction with ethyl acetate, and purification to yield the product (70% yield).

- Key characterization includes ¹H-NMR (δ 1.6–3.2 ppm for methyl and dihydrofuran protons) and ¹³C-NMR (δ 194.7 ppm for the ketone carbonyl) .

Q. How is structural confirmation achieved for this compound?

- Methodological Answer :

- Spectroscopic Techniques : ¹H/¹³C-NMR identifies methyl groups (δ ~22–23 ppm) and dihydrofuran protons (δ 2.5–3.5 ppm). IR confirms the ketone (ν ~1705 cm⁻¹) and dihydrofuran (ν ~1600–1650 cm⁻¹) functionalities .

- Chromatography : GC-MS detects molecular ions (e.g., m/z 164.2 for C₁₀H₁₂O₂) and fragmentation patterns. HRMS validates molecular formulas (e.g., calculated vs. observed mass discrepancies <2 ppm) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Use gloves, goggles, and lab coats to avoid direct contact.

- Ventilation : Work in a fume hood due to potential volatility.

- First Aid : In case of exposure, rinse with water and consult a physician immediately. Safety data for analogous compounds (e.g., 2-methyl derivatives) highlight risks of irritation and recommend pH-neutral storage conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Parameter Screening : Test reaction time (e.g., 15–24 hours) and temperature (0°C vs. RT) to balance yield and side-product formation.

- Catalyst Exploration : Evaluate Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to enhance cyclization efficiency.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity product (>98%) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., HRMS discrepancies)?

- Methodological Answer :

- Replicate Experiments : Repeat synthesis and analysis to rule out procedural errors.

- Alternative Techniques : Use X-ray crystallography (if crystals are obtainable) to confirm molecular geometry. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with R factor <0.06 provide definitive structural validation .

- Isotopic Labeling : Introduce ¹³C or ²H labels to track unexpected fragmentation pathways in MS .

Q. What computational methods are suitable for predicting the compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to model electrophilic substitution at the dihydrofuran ring.

- Molecular Dynamics : Simulate solvent effects (e.g., water vs. ethanol) on reaction pathways.

- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, leveraging structural analogs with known bioactivity .

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s salen complexes) to induce enantioselectivity in substituent addition.

- Crystallographic Analysis : Resolve absolute configurations via single-crystal X-ray diffraction (e.g., (2S,3R) stereochemistry confirmed by Flack parameter) .

Q. What in vitro assays are appropriate for evaluating its pharmacological potential?

- Methodological Answer :

- Antimicrobial Screening : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Mechanistic Studies : Conduct ROS detection or apoptosis assays to identify molecular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.